molecular formula C9H12N2O2S B2504128 Methyl 3-[(3-aminopyridin-2-yl)sulfanyl]propanoate CAS No. 111042-83-2

Methyl 3-[(3-aminopyridin-2-yl)sulfanyl]propanoate

Cat. No.: B2504128
CAS No.: 111042-83-2
M. Wt: 212.27
InChI Key: FNEJPONGCIXTPZ-UHFFFAOYSA-N
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Description

“Methyl 3-[(3-aminopyridin-2-yl)sulfanyl]propanoate” is a chemical compound with the molecular formula C9H12N2O2S . It has a molecular weight of 212.27 . This compound is used for research purposes .


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . Other physical and chemical properties such as boiling point, melting point, and solubility were not available in the sources I accessed.

Scientific Research Applications

Chemical Synthesis and Reactivity

"Methyl 3-[(3-aminopyridin-2-yl)sulfanyl]propanoate" might be involved in the synthesis of heterocyclic compounds, given its potential reactivity profile. Heterocyclic compounds are crucial in pharmaceutical development due to their diverse biological activities. The compound’s structure suggests its utility in generating novel molecules through reactions such as cyclization, alkylation, and sulfonation, contributing to the discovery of new therapeutic agents (Gomaa & Ali, 2020).

Pharmacological Applications

The structural motif of "this compound" is indicative of its potential application in pharmacology. Compounds with similar structures have been explored for various pharmacological activities, including anticancer, antibacterial, antifungal, and as inhibitors in specific biochemical pathways. This underscores the importance of such compounds in drug discovery and the development of therapeutic agents (Ghosh et al., 2015).

Properties

IUPAC Name

methyl 3-(3-aminopyridin-2-yl)sulfanylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c1-13-8(12)4-6-14-9-7(10)3-2-5-11-9/h2-3,5H,4,6,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNEJPONGCIXTPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCSC1=C(C=CC=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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